molecular formula C17H21NO2 B13169835 1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B13169835
M. Wt: 271.35 g/mol
InChI Key: XSMHUGITXBCHOK-UHFFFAOYSA-N
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Description

1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the class of pyrrole carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

. These systems provide better control over reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to its specific structural features, which impart distinct chemical properties and potential applications. The presence of both the tert-butylphenyl group and the pyrrole ring makes it a versatile compound for various scientific and industrial uses.

Properties

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-2,5-dimethylpyrrole-3-carboxylic acid

InChI

InChI=1S/C17H21NO2/c1-11-10-15(16(19)20)12(2)18(11)14-8-6-13(7-9-14)17(3,4)5/h6-10H,1-5H3,(H,19,20)

InChI Key

XSMHUGITXBCHOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(C)(C)C)C)C(=O)O

Origin of Product

United States

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